(2R)-2-hydroxy-3-phenylpropanoic acid is a natural product found in Grosmannia crassivaginata with data available.
L-(-)-3-Phenyllactic acid
CAS No.: 20312-36-1
Cat. No.: VC21539176
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 20312-36-1 |
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Molecular Formula | C9H10O3 |
Molecular Weight | 166.17 g/mol |
IUPAC Name | (2R)-2-hydroxy-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1 |
Standard InChI Key | VOXXWSYKYCBWHO-MRVPVSSYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@H](C(=O)O)O |
SMILES | C1=CC=C(C=C1)CC(C(=O)O)O |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)O |
Melting Point | 121 - 125 °C |
Chemical Structure and Nomenclature
L-(-)-3-Phenyllactic acid (C₉H₁₀O₃) is characterized by its phenyl ring connected to a lactic acid moiety. The systematic IUPAC name for this compound is (2S)-2-hydroxy-3-phenylpropanoic acid, reflecting its stereochemistry and chemical structure . The "L" designation indicates its levorotatory optical activity, while the "(-)"-prefix denotes its ability to rotate plane-polarized light counterclockwise .
The compound is known by several synonyms, including:
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(S)-(-)-2-Hydroxy-3-phenylpropionic acid
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(S)-(-)-3-Phenyllactic acid
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(S)-2-Hydroxy-3-phenylpropanoic acid
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(S)-2-Hydroxy-3-phenylpropionic acid
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3-Phenyl-lactic acid
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L-2-Hydroxy-3-phenyl-propionic acid
The stereochemistry of this compound is crucial for its biological activity. The L-form (or S-configuration) is typically endogenous in humans, whereas the D-form is predominantly derived from bacterial sources .
Physical and Chemical Properties
L-(-)-3-Phenyllactic acid possesses distinctive physical and chemical properties that influence its behavior in biological systems and its potential applications. Table 1 summarizes the key physical and chemical parameters of this compound.
Table 1: Physical and Chemical Properties of L-(-)-3-Phenyllactic Acid
Property | Value |
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Molecular Formula | C₉H₁₀O₃ |
Molecular Weight | 166.174 g/mol |
Density | 1.3±0.1 g/cm³ |
Melting Point | 121-125°C |
Boiling Point | 331.6±22.0°C at 760 mmHg |
Flash Point | 168.5±18.8°C |
LogP | 1.05 |
Exact Mass | 166.062988 |
PSA (Polar Surface Area) | 57.53000 |
Vapor Pressure | 0.0±0.8 mmHg at 25°C |
Index of Refraction | 1.577 |
Recommended Storage | 2-8°C |
The compound's amphiphilic nature, resulting from its hydrophobic benzene ring and hydrophilic carboxyl group, contributes to its unique properties and biological activities . This structural characteristic enables L-(-)-3-Phenyllactic acid to interact with both lipids and proteins in cellular membranes, potentially explaining some of its antimicrobial effects .
Biochemistry and Metabolism
Biosynthesis and Metabolic Pathways
The metabolic pathway proceeds as follows:
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Phenylalanine undergoes transamination to form phenylpyruvate
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Phenylpyruvate is then reduced by lactate dehydrogenase to form L-(-)-3-Phenyllactic acid
This secondary pathway becomes particularly significant in individuals with phenylketonuria (PKU), where the deficiency of PAH leads to increased flux through alternative metabolic routes .
Endogenous Levels and Regulation
Under normal physiological conditions, the levels of L-(-)-3-Phenyllactic acid in human blood and urine are typically very low . The compound is classified as an endogenous metabolite, indicating that it is naturally produced within the human body rather than exclusively derived from external sources .
The regulation of L-(-)-3-Phenyllactic acid production is primarily controlled by the activity of enzymes involved in phenylalanine metabolism, particularly phenylalanine hydroxylase. When this enzyme functions normally, the production of L-(-)-3-Phenyllactic acid is minimized .
Clinical Significance
Association with Phenylketonuria and Related Disorders
Elevated levels of L-(-)-3-Phenyllactic acid in blood or urine often serve as biomarkers for metabolic disorders, particularly phenylketonuria (PKU) and hyperphenylalaninemia (HPA) . These conditions are characterized by impaired phenylalanine metabolism, resulting in abnormal accumulation of phenylalanine and its metabolites.
In PKU, the deficiency of phenylalanine hydroxylase (PAH) prevents the conversion of phenylalanine to tyrosine. Consequently, phenylalanine is diverted toward alternative metabolic pathways, leading to increased production of phenylpyruvate, which is subsequently converted to L-(-)-3-Phenyllactic acid . This metabolic shift explains the elevated levels of L-(-)-3-Phenyllactic acid observed in individuals with PKU.
The measurement of L-(-)-3-Phenyllactic acid levels, along with other metabolites derived from phenylalanine, can provide valuable clinical information for the diagnosis and monitoring of PKU and related disorders .
Diagnostic Applications and Clinical Testing
Given its association with phenylketonuria, quantitative analysis of L-(-)-3-Phenyllactic acid in biological fluids (primarily urine and blood) can serve as a complementary diagnostic tool for metabolic disorders affecting phenylalanine metabolism . Modern analytical techniques, including mass spectrometry, enable precise detection and quantification of this metabolite in clinical samples.
The diagnostic value of L-(-)-3-Phenyllactic acid extends beyond initial diagnosis to the monitoring of treatment efficacy in patients with PKU. Decreasing levels of this metabolite may indicate successful dietary management or therapeutic intervention .
Antimicrobial Properties
Mechanism of Antimicrobial Action
The antimicrobial mechanism of L-(-)-3-Phenyllactic acid appears to differ significantly from that of conventional organic acids like lactic acid . Research suggests that its activity is associated with its affinity for bacterial cell surfaces, which contributes to cellular damage .
This unique mechanism may be attributed to the compound's chemical structure, which combines both hydrophobic (benzene ring) and hydrophilic (carboxyl group) elements. These amphiphilic properties potentially enable L-(-)-3-Phenyllactic acid to interact with both lipids and proteins in bacterial cell membranes, affecting their permeability and integrity .
Studies investigating the effects of L-(-)-3-Phenyllactic acid on bacterial surface charge and cellular content leakage have provided further insights into its antimicrobial action. These effects differ significantly from those observed with phenolic acids, suggesting a distinct mechanism .
Comparative Antimicrobial Efficacy
When compared to lactic acid and various phenolic acids (such as gallic, caffeic, and ferulic acids), L-(-)-3-Phenyllactic acid demonstrates unique antimicrobial properties . Research on Listeria innocua has revealed significant differences in minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and survival kinetic parameters between L-(-)-3-Phenyllactic acid and other preservative compounds .
Notably, the MIC value of L-(-)-3-Phenyllactic acid against Listeria innocua was found to be lower than that of other tested preservative compounds, including lactic acid . This enhanced efficacy is particularly significant considering that the concentrations required for antimicrobial activity are consistent with the quantities typically produced by lactic acid bacteria .
Experimental data indicate that when lactic acid (in its total form) was used, a concentration approximately 40-fold higher than that of L-(-)-3-Phenyllactic acid was needed to produce inhibitory action against Listeria innocua. This difference became even more pronounced when comparing the undissociated forms, with lactic acid requiring a concentration approximately 95-fold higher than L-(-)-3-Phenyllactic acid .
Recent Research Developments
Effects on Longevity and Healthspan
Recent research published in 2024 has identified L-(-)-3-Phenyllactic acid as a microbiota-derived metabolite with potential health-promoting effects . Studies using Caenorhabditis elegans (C. elegans) as a model organism have demonstrated that treatment with L-(-)-3-Phenyllactic acid significantly extends the healthspan of these nematodes .
The beneficial effects observed in C. elegans appear to be mediated through the promotion of energy metabolism and enhanced stress resilience . These findings suggest that L-(-)-3-Phenyllactic acid may contribute to the health benefits associated with probiotic supplementation, particularly those involving Lactiplantibacillus (formerly known as Lactobacillus) species .
Transcriptomic profiling through RNA-seq analysis in C. elegans exposed to L-(-)-3-Phenyllactic acid has provided further insights into the molecular mechanisms underlying these effects . The research reveals potential involvement of specific cellular pathways that regulate energy metabolism and stress responses, offering new perspectives on the biological activities of this compound beyond its known antimicrobial properties .
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